1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Übersicht

Beschreibung

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The trifluoromethyl group attached to the pyrazole ring enhances the compound’s stability and lipophilicity, making it valuable in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-ethoxy-1,1,1-trifluorobut-3-en-2-one and methyl hydrazine hydrochloride.

Reaction Conditions: The reaction is carried out in a mixture of methanol and water under reflux conditions for about 3 hours.

Work-up: The reaction mixture is then subjected to distillation to isolate the desired product.

Industrial Production Methods:

Kilogram Synthesis: The synthesis can be scaled up to kilogram quantities using efficient distillation-based separation techniques.

Regioselective Functionalization: The compound can be further functionalized using lithiation and electrophilic trapping chemistries.

Types of Reactions:

Substitution Reactions: The compound can undergo halogen-metal exchange reactions followed by functionalization.

Bromination: Bromination with N-bromosuccinimide (NBS) to form 4-bromopyrazoles.

Common Reagents and Conditions:

Lithiation: n-Butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (e.g., -78°C).

Electrophilic Trapping: Various electrophiles can be used to trap the lithiated intermediate.

Major Products:

4-Bromopyrazoles: Formed through bromination reactions.

Functionalized Pyrazoles: Obtained through lithiation and subsequent electrophilic trapping.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Drug Development

The compound is recognized for its role as an intermediate in the synthesis of novel pharmaceuticals. Its trifluoromethyl group enhances the pharmacokinetic properties of drug molecules, making it valuable in the design of anti-inflammatory and analgesic drugs. For instance, a study demonstrated that derivatives of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide exhibited moderate antifungal activities against pathogens like Gibberella zeae and Fusarium oxysporum, outperforming some commercial fungicides at specific concentrations .

Mechanism of Action

The mechanism involves interactions with specific molecular targets that are crucial for the therapeutic effects observed in bioassays. The structural features of this compound allow for selective binding to these targets, which enhances its efficacy .

Agricultural Chemistry

Agrochemical Synthesis

this compound serves as a key intermediate in the synthesis of herbicides and pesticides. Its stability and bioactivity are critical for developing agrochemicals that provide effective weed control while minimizing environmental impact. Research indicates that compounds derived from this pyrazole exhibit significant herbicidal activity .

Case Study: Penthiopyrad

Penthiopyrad, a fungicide containing the pyrazole moiety, was evaluated for its metabolism and efficacy against various pests. Studies showed that metabolites derived from this compound retained significant biological activity, indicating its potential as a sustainable agricultural solution .

Material Science

Advanced Materials Development

In materials science, this compound is utilized in formulating specialty polymers and coatings. The incorporation of this compound enhances chemical resistance and thermal stability, making it suitable for high-performance applications .

Analytical Chemistry

Reference Standard Usage

This compound acts as a reference standard in analytical methods, aiding in the accurate quantification of related compounds in environmental and biological matrices. Its stability allows for reliable measurement in various analytical techniques, including chromatography and mass spectrometry .

Data Summary Table

| Application Area | Specific Use Case | Key Findings/Outcomes |

|---|---|---|

| Pharmaceuticals | Drug synthesis | Moderate antifungal activity against Gibberella zeae |

| Agricultural Chemistry | Herbicide development | Effective weed control with minimal environmental impact |

| Material Science | Specialty polymers | Enhanced chemical resistance and thermal stability |

| Analytical Chemistry | Reference standard | Reliable quantification in environmental samples |

Wirkmechanismus

The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

1-Methyl-3-trifluoromethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (2-mercapto-ethyl)-amide: Shares a similar trifluoromethyl group and pyrazole ring structure.

Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.

Uniqueness: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other trifluoromethylated compounds .

Biologische Aktivität

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, commonly known as penthiopyrad, is a novel fungicide that has garnered attention due to its unique biological activity. This compound belongs to the succinate dehydrogenase inhibitor (SDHI) class of fungicides, which are characterized by their mechanism of action that disrupts the citric acid cycle and mitochondrial electron transport pathways in fungi.

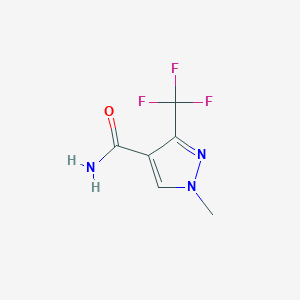

Chemical Structure

The chemical structure of penthiopyrad can be represented as follows:

Penthiopyrad functions primarily as a fungicide by inhibiting succinate dehydrogenase, an essential enzyme in the mitochondrial respiratory chain. This inhibition leads to a disruption in the energy production of fungal cells, ultimately resulting in cell death. The specific mechanism involves the binding of penthiopyrad to the enzyme's active site, preventing substrate access and subsequent electron transport.

Antifungal Efficacy

Recent studies have demonstrated that penthiopyrad exhibits significant antifungal activity against various phytopathogenic fungi. A study evaluated its effectiveness against three species: Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. The results indicated that certain derivatives of penthiopyrad showed over 50% inhibition at concentrations of 100 µg/mL, outperforming traditional fungicides like carboxin and boscalid .

| Fungus Species | Inhibition Percentage at 100 µg/mL |

|---|---|

| Gibberella zeae | >50% |

| Fusarium oxysporum | Moderate inhibition |

| Cytospora mandshurica | Moderate inhibition |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of penthiopyrad derivatives has revealed insights into how modifications to the chemical structure can enhance antifungal properties. For instance, the introduction of various substituents on the pyridine ring has been shown to significantly affect biological activity, with some derivatives achieving higher efficacy than others .

Study on Metabolism and Residue Analysis

A comprehensive study assessed the metabolism of penthiopyrad in Wistar rats. The research indicated that after administration, significant metabolites were identified in urine and feces, with major components including 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. This study is crucial for understanding the environmental impact and safety profile of penthiopyrad as a pesticide .

| Metabolite | Detection Method | Concentration |

|---|---|---|

| 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid | HPLC | Detected in feces |

| Other minor metabolites | HPLC | Various concentrations |

Long-term Toxicological Studies

Long-term studies have been conducted to evaluate the effects of penthiopyrad on reproduction and development in animal models. These studies indicated no significant adverse effects at recommended doses, supporting its safety for agricultural use .

Eigenschaften

IUPAC Name |

1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3O/c1-12-2-3(5(10)13)4(11-12)6(7,8)9/h2H,1H3,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBJLKDVQNCKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301020872 | |

| Record name | 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937717-66-3 | |

| Record name | 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the agricultural significance of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide?

A1: This compound is a key metabolite of penthiopyrad, a succinate dehydrogenase inhibitor fungicide. Understanding its presence in food is crucial for residual monitoring and risk assessment. []

Q2: How is this compound detected and quantified in food samples?

A2: A highly sensitive method using Ultra High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) has been developed. This method, optimized for various fruits, vegetables, and cereals, allows for the simultaneous determination of penthiopyrad enantiomers and this specific metabolite. []

Q3: What challenges arise in analyzing this compound residues?

A3: Penthiopyrad, the parent compound, is chiral, meaning it exists as two enantiomers. This adds complexity to the analysis as both enantiomers and the metabolite need to be separated and quantified. The developed UHPLC-MS/MS method addresses this challenge, enabling accurate measurement in complex matrices like food. []

Q4: Can the structure of this compound be modified to enhance its antifungal activity?

A4: Research shows that substituting the pyrazole ring of similar pyrazole-4-carboxamide derivatives with various pyridinyl groups influences their antifungal activity. Specifically, compounds with specific substitutions demonstrated greater than 50% inhibition against Gibberella zeae at 100 µg/mL, outperforming commercial fungicides carboxin and boscalid. This suggests that structural modifications can indeed impact antifungal efficacy. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.